molecular formula C17H25ClN2O2S B4318390 4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide

4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide

Cat. No.: B4318390
M. Wt: 356.9 g/mol
InChI Key: SWWDSWQJXRXOAF-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide is a chemical compound with a molecular formula of C17H25ClN2O2S. This compound is characterized by the presence of a chloro-substituted benzene ring, a cyclohexyl group, and a pyrrolidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S/c18-15-6-8-16(9-7-15)23(21,22)19-17(10-2-1-3-11-17)14-20-12-4-5-13-20/h6-9,19H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWDSWQJXRXOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCCC2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrrolidine derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions, forming a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving sulfonamide chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, benefiting from its unique structural features.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine and cyclohexyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide include:

    4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide derivatives: These compounds have variations in the substituents on the benzene ring or the cyclohexyl group, affecting their chemical and biological properties.

    Other sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group but differ in their overall structure and applications.

    Pyrrolidine-containing compounds: Molecules such as pyrrolidine-2,5-diones and pyrrolizines exhibit similar structural features and are used in various research applications.

The uniqueness of 4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide
Reactant of Route 2
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4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide

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